molecular formula C15H17N3O3 B2848613 1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione CAS No. 117563-26-5

1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione

Cat. No.: B2848613
CAS No.: 117563-26-5
M. Wt: 287.319
InChI Key: SYFVNJGPALDWRA-MDWZMJQESA-N
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Description

1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione (CAS: 117563-26-5) is a heterocyclic compound with the molecular formula C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol . It features a pyrazinedione core substituted with an acetyl group at position 1 and a 4-(dimethylamino)phenylmethylene moiety at position 2. Key physical properties include a melting point of 211–213°C, a predicted density of 1.285 g/cm³, and a boiling point of 597.7±50.0°C . The compound’s structure is characterized by conjugation between the pyrazinedione ring and the dimethylaminophenyl group, which may influence its electronic properties and reactivity.

Properties

IUPAC Name

(3E)-1-acetyl-3-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(19)18-9-14(20)16-13(15(18)21)8-11-4-6-12(7-5-11)17(2)3/h4-8H,9H2,1-3H3,(H,16,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFVNJGPALDWRA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)N(C)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)N(C)C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione typically involves the condensation of 1-acetyl-4-hydroxycoumarin with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine in an ethanol solution . This reaction forms the desired product through a series of steps including nucleophilic addition and dehydration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione, enabling comparative analysis of their properties, synthesis, and applications.

Table 1: Comparison of Key Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Core Structure Key Substituents Synthesis Method Yield Reference
This compound 287.31 211–213 Pyrazinedione Acetyl, 4-(dimethylamino)phenylmethylene Condensation with aldehydes (e.g., terephthalic) N/A
3-(4-Dimethylaminobenzylidene)-6-(4-formylbenzylidene)piperazine-2,5-dione ~383.37* Not reported Piperazine-2,5-dione Formylbenzylidene, 4-(dimethylamino)benzylidene Condensation in DMF with triethylamine N/A
2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine ~406.51 211 (484 K) Pyrazine Two 4-(dimethylamino)phenyl, methyl groups Azide reduction with triphenylphosphine 43%
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline 356.45 120–124 2-Pyrazoline Methoxyphenyl, 3,4-dimethylphenyl Hydrazine HCl reflux in acetic acid 80%

*Estimated based on molecular formula.

Structural and Functional Group Comparisons

Core Heterocycle Variations Pyrazinedione vs. Piperazine-2,5-dione Derivatives: The target compound’s pyrazinedione core differs from piperazine-2,5-dione derivatives (e.g., ) in oxidation state, affecting electronic properties. Pyrazine vs. Pyrazinedione: 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine () lacks the diketone functionality of pyrazinedione, resulting in reduced polarity and altered solubility. Its synthesis involves azide intermediates, contrasting with the target compound’s aldehyde-based condensations .

Substituent Effects 4-(Dimethylamino)phenyl Group: Common to all compared compounds, this group contributes to π-conjugation and may enhance photophysical properties. In cosmetic colorants (e.g., –8), similar substituents enable absorption in visible spectra . Alkoxy vs. Acetyl Groups: 2-Pyrazoline derivatives () with methoxy or ethoxy groups exhibit lower melting points (102–124°C) compared to the acetylated pyrazinedione (211–213°C), likely due to reduced hydrogen-bonding capacity .

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